molecular formula C14H10N4O3S B11977521 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No.: B11977521
M. Wt: 314.32 g/mol
InChI Key: SLBSDFMMESYBCJ-OVCLIPMQSA-N
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Description

4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a complex organic compound that features a triazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid typically involves the condensation of 3-(2-furyl)-5-mercapto-4H-1,2,4-triazole with 4-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting various biochemical pathways. The furan ring and benzoic acid moiety can interact with biological membranes and proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{(E)-[(4-Carboxyphenyl)imino]methyl}-2-furyl)benzoic acid
  • 4-({(E)-[2-(2-Furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid

Uniqueness

4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is unique due to its combination of a triazole ring, a furan ring, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

4-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C14H10N4O3S/c19-13(20)10-5-3-9(4-6-10)8-15-18-12(16-17-14(18)22)11-2-1-7-21-11/h1-8H,(H,17,22)(H,19,20)/b15-8+

InChI Key

SLBSDFMMESYBCJ-OVCLIPMQSA-N

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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